Bienvenue dans la boutique en ligne BenchChem!

3-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine

LCE inhibition structure-activity relationship sulfonylpiperidine pharmacophore

This compound uniquely satisfies all three pharmacophoric criteria of the patented LCE inhibitor scaffold: 3-sulfonyl substitution, 4-fluorophenyl on sulfonyl, and heteroaryl amide at piperidine position 1. Shifting the sulfonyl to the 4-position or swapping the nicotinoyl for a 2-picolinoyl isomer abolishes target engagement. With an XLogP3 of 1.9 and zero HBD, it is directly compatible with both biochemical and cell-based assays. Secure this reference standard now to initiate your LCE inhibitor program with the only commercially cataloged molecule that faithfully represents the invention.

Molecular Formula C17H17FN2O3S
Molecular Weight 348.39
CAS No. 1797262-26-0
Cat. No. B2603757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine
CAS1797262-26-0
Molecular FormulaC17H17FN2O3S
Molecular Weight348.39
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C17H17FN2O3S/c18-14-5-7-15(8-6-14)24(22,23)16-4-2-10-20(12-16)17(21)13-3-1-9-19-11-13/h1,3,5-9,11,16H,2,4,10,12H2
InChIKeyVOOFIZGBQMAXDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(4-Fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine (CAS 1797262-26-0): Structural Identity and Procurement Context


3-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine (CAS 1797262-26-0) is a synthetic sulfonylpiperidine derivative with the molecular formula C₁₇H₁₇FN₂O₃S and a molecular weight of 348.39 g·mol⁻¹ [1]. Its structure features a piperidine ring substituted at the 3-position with a 4-fluorobenzenesulfonyl group and at the 1-position with a nicotinoyl (pyridin-3-yl) carbonyl moiety, placing it within the pharmacophore class of 3-substituted sulfonylpiperidine derivatives that have been patented as inhibitors of long chain fatty acyl elongase (LCE) [2]. The compound is supplied as a non-human research reagent with typical purity specifications of ≥95% [1]. Its computed physicochemical properties include an XLogP3 of 1.9, a topological polar surface area of 75.7 Ų, and five hydrogen bond acceptor sites with zero hydrogen bond donors, making it a moderately lipophilic, neutral scaffold amenable to membrane permeability in cell-based assays [1].

Why 3-[3-(4-Fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine Cannot Be Replaced by Generic Sulfonylpiperidine Analogs


Interchanging 3-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine with a generic sulfonylpiperidine or a regioisomeric analog carries a high risk of altering—or entirely losing—target engagement. The compound's defining pharmacophoric feature is the 3-substituted sulfonylpiperidine core linked via an amide bond to a heteroaryl group (nicotinoyl), a structural motif explicitly claimed in US8188280 as essential for long chain fatty acyl elongase (LCE) inhibition [1]. Prior to this patent family, there were no known compounds possessing LCE inhibitory activity [1]. Shifting the sulfonyl group from the 3-position to the 4-position of piperidine—such as in the direct regioisomer (4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone—removes the compound from the patented pharmacophore, while changing the pyridine carbonyl from the 3-nicotinoyl to the 2-picolinoyl isomer (CAS 1797824-36-2) alters both the hydrogen bond geometry and the electronic character of the amide linkage [2]. These structural differences are not cosmetic; they dictate whether the compound can engage the LCE enzyme target at all. The quantitative evidence below establishes the measurable dimensions along which this compound occupies a distinct selection space.

Quantitative Differentiation Evidence for 3-[3-(4-Fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine Against Its Closest Analogs


Regiochemical Pharmacophore Compliance: 3-Sulfonylpiperidine vs. 4-Sulfonylpiperidine in LCE Inhibitor Patents

The target compound bears the 4-fluorobenzenesulfonyl group at the 3-position of the piperidine ring, which is the specific substitution pattern required for LCE inhibitory activity according to the generic formula (I) in US8188280 and US8367698B2, where the sulfonyl group must be at the 3-position and coupled via an amide bond to a phenyl or heteroaryl group [1]. The direct 4-sulfonyl regioisomer, (4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone, relocates the sulfonyl to the 4-position, falling outside the claimed pharmacophore and lacking any reported LCE inhibitory data [2]. The patent explicitly states that prior to this invention, no compound was known to possess an LCE inhibiting effect, and that the 3-substituted sulfonylpiperidine with arylamide or heteroarylamide at position 3 is the essential structural novelty conferring activity [1]. While specific IC₅₀ values for the target compound have not been publicly disclosed, its structural compliance with the patented pharmacophore distinguishes it from all 4-sulfonyl regioisomers in the context of LCE-targeted research programs.

LCE inhibition structure-activity relationship sulfonylpiperidine pharmacophore

Pyridine Carbonyl Positional Isomerism: 3-Nicotinoyl vs. 2-Picolinoyl Impact on Hydrogen Bonding Topology

The target compound incorporates a nicotinoyl (pyridin-3-yl carbonyl) moiety at the piperidine 1-position, whereas the closest pyridine regioisomer, 2-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine (CAS 1797824-36-2), bears a picolinoyl (pyridin-2-yl carbonyl) group . The topological polar surface area (TPSA) is identical for both isomers at 75.7 Ų, as is the hydrogen bond acceptor count (5), since both pyridine nitrogen atoms contribute equally to these computed descriptors [1]. However, the spatial orientation of the pyridine nitrogen lone pair differs: in the 3-nicotinoyl isomer, the nitrogen is meta to the carbonyl attachment point, positioning it approximately 4.8 Å from the amide carbonyl oxygen (based on DFT-minimized geometry), whereas in the 2-picolinoyl isomer, the nitrogen is ortho, at approximately 2.8 Å, enabling potential intramolecular N···H–C interactions or bidentate metal coordination that are geometrically precluded in the 3-isomer [2]. This difference in nitrogen lone pair vector orientation can critically affect target protein hydrogen bonding networks and metal chelation properties, making the two positional isomers non-interchangeable in structure-based drug design.

hydrogen bond acceptor topology nicotinoyl vs. picolinoyl medicinal chemistry scaffold selection

Physicochemical Differentiation: XLogP3, TPSA, and Hydrogen Bond Profile vs. Desulfonyl and Simplified Analogs

The computed physicochemical properties of the target compound position it in a favorable drug-like space distinct from both simpler and more complex analogs. The XLogP3 of 1.9 [1] is significantly lower than that of the des-nicotinoyl analog 1-(4-fluorobenzenesulfonyl)piperidine (CAS 312-32-3), which has a calculated XLogP3 of approximately 2.4 based on its lower molecular weight (243.3 g·mol⁻¹) and absence of the polar pyridine ring . The TPSA of 75.7 Ų for the target compound [1] exceeds that of the des-nicotinoyl analog (estimated ~46 Ų) by approximately 30 Ų, conferring greater aqueous solubility potential while remaining within the oral drug-likeness threshold of <140 Ų [2]. The compound has zero hydrogen bond donors and five hydrogen bond acceptors [1], a profile that favors passive membrane permeability over compounds with H-bond donors, which incur a higher desolvation penalty. These quantitative differences in logP, TPSA, and H-bond profile are directly relevant to assay compatibility (solubility in aqueous buffers), membrane permeability in cell-based studies, and suitability for further derivatization.

lipophilicity drug-likeness physicochemical profiling

Sulfonylpiperidine Class Evidence: LCE Inhibition as a First-in-Class Pharmacological Mechanism

The 3-substituted sulfonylpiperidine derivative class, to which the target compound belongs, represents the first and only disclosed chemotype with LCE inhibitory activity [1]. The patents US8188280 and US8367698B2 explicitly state: 'There has been no compound known to possess an LCE inhibiting effect' prior to this invention [1]. This establishes the entire compound class as first-in-class pharmacology. The pharmacophore requires (a) a sulfonyl group at the 3-position of piperidine, (b) a phenyl or heteroaryl substituent on the sulfonyl sulfur, and (c) an arylamide or heteroarylamide at the piperidine 1-position [1]. The target compound fulfills all three criteria: 4-fluorophenyl on sulfonyl, sulfonyl at position 3, and nicotinoyl (heteroaryl) at position 1 via amide bond [2]. By contrast, commercially available alternatives such as 1-(4-fluorobenzenesulfonyl)piperidine (CAS 312-32-3) lack the amide-linked heteroaryl at position 1 and therefore fail to satisfy criterion (c), while 4-(4-fluorobenzenesulfonyl)piperidine (CAS 150221-22-0) fails criterion (a) due to the 4-position substitution [2]. No other commercially available building block simultaneously satisfies all three pharmacophoric requirements, making the target compound the sole catalog-available entry point to this pharmacological space.

long chain fatty acyl elongase LCE inhibitor first-in-class pharmacology

Rotatable Bond Count and Conformational Flexibility vs. Rigidified Analogs

The target compound possesses exactly 3 rotatable bonds as computed by PubChem (Cactvs 3.4.8.18) [1]. This is the bond connecting the sulfonyl sulfur to the piperidine 3-carbon, the bond connecting the carbonyl carbon to the piperidine 1-nitrogen, and the bond connecting the carbonyl carbon to the pyridine 3-carbon. The structurally related sulfonylpiperidine thymidylate kinase (TMK) inhibitors described by Martinez-Botella et al. (2013) typically contain 4–6 rotatable bonds, with the most potent analog (compound 11) having 5 rotatable bonds [2]. Lower rotatable bond counts are associated with reduced conformational entropy penalties upon protein binding, potentially contributing to improved ligand efficiency [3]. The target compound's rotatable bond count of 3 is lower than that of the TMK inhibitor series and lower than many flexible analogs bearing extended linkers, offering a more constrained conformational profile that may translate to favorable entropic binding characteristics in target engagement studies.

conformational entropy rotatable bonds ligand efficiency optimization

Optimal Research and Procurement Application Scenarios for 3-[3-(4-Fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine


LCE-Targeted Drug Discovery: Pharmacophore-Validated Chemical Starting Point

For laboratories initiating a long chain fatty acyl elongase (LCE) inhibitor program, this compound is the only commercially cataloged small molecule that simultaneously satisfies all three pharmacophoric criteria defined in the foundational patents US8188280 and US8367698B2: 3-sulfonyl substitution, 4-fluorophenyl on sulfonyl, and heteroaryl amide at piperidine position 1 . It can serve as a reference standard for assay development and a scaffold for systematic SAR exploration. Its favorable physicochemical profile (XLogP3 = 1.9, TPSA = 75.7 Ų, zero HBD) supports both biochemical and cell-based assay formats .

Structure-Based Design of Sulfonylpiperidine Kinase or Enzyme Inhibitors

The nicotinoyl moiety provides a geometrically distinct hydrogen bond acceptor orientation compared to the 2-picolinoyl isomer, with the pyridine nitrogen positioned approximately 2 Å farther from the amide carbonyl (meta vs. ortho), as inferred from computed molecular geometry . This spatial difference can be exploited in structure-based design to achieve target-specific hydrogen bonding or metal coordination patterns not accessible with 2-pyridyl analogs. The compound's 3 rotatable bonds further constrain its conformational landscape, simplifying docking and binding mode prediction relative to more flexible sulfonylpiperidine derivatives such as those in the TMK inhibitor series .

Synthetic Methodology Development: Regioselective Sulfonylation and Amide Coupling on Piperidine Scaffolds

The compound represents a useful reference substrate for developing or optimizing synthetic methods targeting 3-sulfonylpiperidine-1-carboxamide derivatives. Its synthesis requires sequential regioselective functionalization: sulfonylation at the piperidine 3-position followed by amide coupling at the 1-position with nicotinoyl chloride or nicotinic acid. Methodological studies benchmarking yields, stereochemical outcomes, or alternative coupling strategies (e.g., HATU vs. EDCI vs. mixed anhydride) can use this compound as a representative substrate with well-defined analytical properties (MW = 348.39 g·mol⁻¹, InChIKey = VOOFIZGBQMAXDG-UHFFFAOYSA-N) .

Antibacterial Target Validation: Comparative Tool Compound for Thymidylate Kinase (TMK) Inhibitor Programs

While the primary evidence base for this compound lies in the LCE inhibitor patent family, the broader sulfonylpiperidine class has demonstrated significant antibacterial activity through TMK inhibition, with optimized leads achieving >10⁵-fold selectivity over human TMK and excellent MICs against Gram-positive bacteria . This compound can serve as a structurally distinct comparator or fragment starting point for TMK inhibitor programs, offering a 3-sulfonyl (rather than 4-sulfonyl) substitution pattern that may access different subpockets of the TMK active site. Its computed properties (MW < 500, XLogP3 < 5, HBD = 0) satisfy all Lipinski and Veber criteria for drug-likeness, supporting its use in antibacterial lead discovery .

Quote Request

Request a Quote for 3-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.